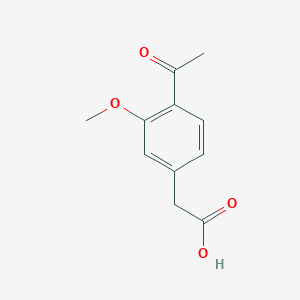
2-(4-Acetyl-3-methoxyphenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetyl-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyacetophenone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.
Another method involves the use of 4-methoxyphenylacetic acid as a starting material. This compound can be acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of 2-(4-Acetyl-3-methoxyphenyl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Acetyl-3-methoxyphenyl)acetic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 2-(4-hydroxy-3-methoxyphenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Acetyl-3-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetic acid: Lacks the acetyl group, resulting in different chemical and biological properties.
4-Methoxyacetophenone: Contains the acetyl group but lacks the acetic acid moiety.
4-Methoxybenzoic acid: Contains the methoxy group but lacks the acetyl group.
Uniqueness
2-(4-Acetyl-3-methoxyphenyl)acetic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1260763-80-1 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(4-acetyl-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-3-8(6-11(13)14)5-10(9)15-2/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
FLAVZWNNYHKPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
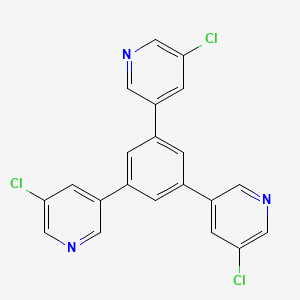
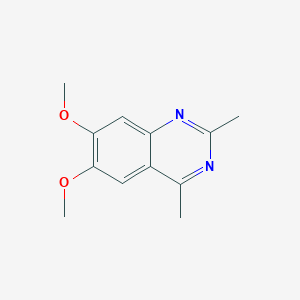
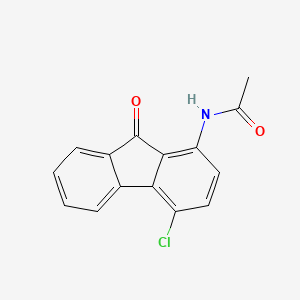

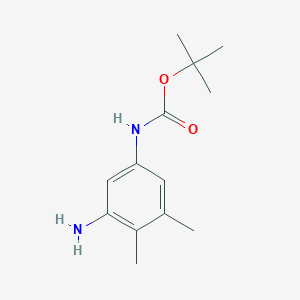
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
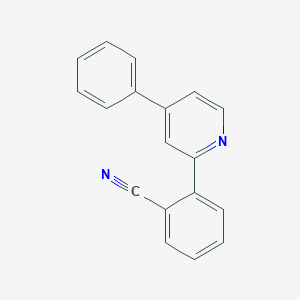

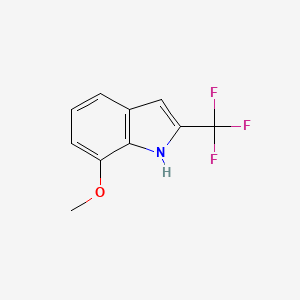
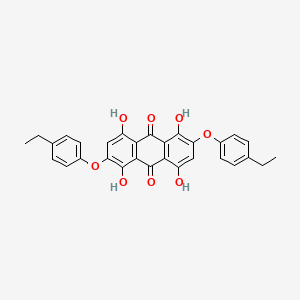
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
